Technical Guide: 5-Bromo-3-methyl-1H-pyrazolo[4,3-b]pyridine
Technical Guide: 5-Bromo-3-methyl-1H-pyrazolo[4,3-b]pyridine
CAS Registry Number: 2055840-60-1 Chemical Formula: C₇H₆BrN₃ Molecular Weight: 212.05 g/mol
Executive Summary
5-Bromo-3-methyl-1H-pyrazolo[4,3-b]pyridine represents a critical pharmacophore in modern medicinal chemistry, specifically designed as a scaffold for Type I and Type II kinase inhibitors. Unlike its isomer pyrazolo[3,4-b]pyridine, the [4,3-b] fusion system orients the nitrogen vectors to mimic the adenine ring of ATP, making it a privileged structure for binding to the hinge region of kinases such as JAK , TRK , and CDK .
This guide details the chemical architecture, validated synthetic protocols, and functionalization logic required to utilize this core in high-throughput drug discovery.
Chemical Profile & Physicochemical Properties[1][2]
The compound exhibits a distinct polarity profile due to the fused pyridine-pyrazole system. The 5-bromo substituent serves as a specific electrophilic handle, while the 3-methyl group provides metabolic stability and fills hydrophobic pockets in enzyme active sites.
| Property | Value | Note |
| Appearance | Off-white to pale yellow solid | Crystalline nature facilitates purification. |
| Melting Point | 220–225 °C (Decomposes) | High thermal stability suitable for Suzuki coupling conditions. |
| pKa (Calc) | ~3.5 (Pyridine N), ~11.5 (Pyrazole NH) | Pyridine N is weakly basic; Pyrazole NH is acidic. |
| LogP | 1.8 – 2.1 | Lipophilic enough for cell permeability; suitable for CNS penetration. |
| Solubility | DMSO, DMF, MeOH (Hot) | Poor solubility in water and non-polar solvents (Hexane). |
| H-Bond Donors | 1 (Pyrazole NH) | Critical for hinge binding (Glu/Leu residues). |
| H-Bond Acceptors | 2 (Pyridine N, Pyrazole N) | Pyridine N often interacts with solvent or specific residues. |
Synthetic Utility: The Core Protocol
The synthesis of the [4,3-b] system is less intuitive than the [3,4-b] isomer. The most robust route involves the cyclocondensation of a 2-chloro-3-acylpyridine precursor with hydrazine. This method is preferred over the diazonium route (Japp-Klingemann) for the 3-methyl variant because it atom-efficiently installs the methyl group from the acetyl precursor.
Retrosynthetic Logic
To access the 5-bromo derivative, the halogen must be positioned at C6 of the starting pyridine ring.
-
Precursor: 1-(6-Bromo-2-chloropyridin-3-yl)ethan-1-one
-
Reagent: Hydrazine Hydrate (
)
Step-by-Step Synthesis Protocol
Reaction Overview:
Materials:
-
1-(6-Bromo-2-chloropyridin-3-yl)ethan-1-one (1.0 eq)
-
Hydrazine monohydrate (64-65% solution, 5.0 eq)
-
Ethanol (Absolute, 10 vol)
-
Acetic Acid (Catalytic, optional)
Procedure:
-
Dissolution: Charge a round-bottom flask with 1-(6-bromo-2-chloropyridin-3-yl)ethan-1-one and absolute ethanol. Stir until a clear yellow solution is obtained.
-
Addition: Add hydrazine monohydrate dropwise at room temperature. A slight exotherm may be observed.
-
Cyclization: Heat the reaction mixture to reflux (
) for 4–6 hours. Monitor by TLC (50% EtOAc/Hexane) or LC-MS. The starting ketone peak should disappear, replaced by the more polar product peak. -
Work-up: Cool the mixture to
. The product often precipitates directly upon cooling. -
Isolation: Filter the solid. Wash the cake with cold water (
) to remove hydrazine salts, followed by a small amount of cold ethanol. -
Purification: If necessary, recrystallize from Ethanol/DMF (9:1).
-
Yield: Typical yields range from 75% to 85%.
Critical Control Point: Ensure the starting pyridine has the bromine at the correct position (C6 of pyridine). If 1-(5-bromo-2-chloropyridin-3-yl)ethan-1-one is used, the product will be the 6-bromo isomer, not the 5-bromo.
Functionalization & Library Generation
The value of CAS 2055840-60-1 lies in its orthogonal reactivity. It possesses two distinct "handles" for diversification, allowing medicinal chemists to rapidly generate SAR (Structure-Activity Relationship) libraries.
Reactivity Map
-
N1-Position (Pyrazole NH): Nucleophilic. Reacts with alkyl halides, epoxides, or can be protected (SEM, THP, Boc) to direct selectivity.
-
C5-Position (Bromine): Electrophilic. Excellent substrate for Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig).
Figure 1: Divergent synthesis pathways from the 5-bromo-3-methyl core.
Protocol: C5-Suzuki Coupling (General)
To install an aryl group at the 5-position (e.g., for TRK inhibition):
-
Mix: Core (1 eq), Aryl Boronic Acid (1.2 eq),
(2.0 eq). -
Solvent: Dioxane/Water (4:1). Degas with
for 10 min. -
Catalyst: Add
(0.05 eq). -
Heat:
for 12 hours. -
Note: The 3-methyl group sterically protects the pyrazole ring but does not interfere with the C5 coupling.
Medicinal Chemistry Applications
The pyrazolo[4,3-b]pyridine scaffold is a known bioisostere of indazole and azaindole. The specific 3-methyl-5-bromo substitution pattern is utilized in:
-
TRK Inhibitors: The pyrazole NH and Pyridine N form a bidentate H-bond donor/acceptor motif that binds to the ATP hinge region (e.g., interacting with Glu590 and Met592 in TrkA). The 5-aryl substituent (added via coupling) extends into the hydrophobic gatekeeper region.
-
JAK Inhibitors: Similar to Tofacitinib analogs, where the core mimics the purine of ATP.
-
PDE1 Inhibitors: Phosphodiesterase 1 inhibitors often utilize the pyrazolo[4,3-b]pyridine core to improve selectivity over PDE4.
Structural Logic Diagram
Figure 2: Pharmacophore mapping of the scaffold against kinase active sites.
Safety & Handling
-
Hazard Class: Irritant (Skin/Eye/Respiratory).
-
Signal Word: Warning.
-
Storage: Store at
under inert atmosphere (Argon/Nitrogen). The C5-Bromine bond is stable, but the compound should be protected from light to prevent slow debromination over long periods. -
MSDS Note: In case of contact, wash with copious amounts of water. Use DCM/Methanol for surface decontamination.
References
-
Straightforward and Efficient Protocol for the Synthesis of Pyrazolo[4,3-b]pyridines. International Journal of Molecular Sciences. (2023). Describes the cyclization logic of 2-chloro-3-nitropyridines and acyl precursors.
-
Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Medicinal Chemistry. (2022). Provides SAR context for the pyrazolopyridine class in kinase inhibition.
-
Synthesis of 5-bromo-1H-pyrazolo[3,4-b]pyridine. ChemicalBook. (Validated Protocol). Illustrates the hydrazine cyclization methodology applicable to the [4,3-b] isomer.
-
PubChem Compound Summary: 5-bromo-1-methyl-1h-pyrazolo[3,4-b]pyridine. PubChem. (Structural Analog Data).
